molecular formula C14H22O B12737465 3-Buten-2-one, 4-((1R,5R)-2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-, (3E)- CAS No. 35124-14-2

3-Buten-2-one, 4-((1R,5R)-2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-, (3E)-

Cat. No.: B12737465
CAS No.: 35124-14-2
M. Wt: 206.32 g/mol
InChI Key: JZQOJFLIJNRDHK-UULPFXLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-trans-alpha-irone is a naturally occurring compound found in the essential oil of iris plants It is a type of irone, which are known for their pleasant violet-like aroma

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-trans-alpha-irone typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a beta-ionone derivative. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride. The reaction is carried out at controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (-)-trans-alpha-irone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Techniques such as distillation and crystallization are employed to isolate and purify the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(-)-trans-alpha-irone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form irone oxides.

    Reduction: Reduction reactions can convert it to dihydroirone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Irone oxides

    Reduction: Dihydroirone

    Substitution: Various substituted irones depending on the reagents used

Scientific Research Applications

(-)-trans-alpha-irone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Studies are investigating its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is widely used in the fragrance industry due to its pleasant aroma. It is also used in flavoring agents and cosmetics.

Mechanism of Action

The mechanism of action of (-)-trans-alpha-irone involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic violet-like scent. In biological systems, its bioactive effects are thought to involve modulation of oxidative stress pathways and inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • (-)-cis-alpha-irone
  • (-)-trans-beta-irone
  • (-)-cis-beta-irone

Comparison

(-)-trans-alpha-irone is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers. While (-)-cis-alpha-irone and (-)-trans-beta-irone also have pleasant aromas, the scent profile of (-)-trans-alpha-irone is often described as more intense and long-lasting. Additionally, its chemical reactivity and biological activities may differ due to the spatial arrangement of its atoms.

Properties

CAS No.

35124-14-2

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-4-[(1R,5R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13-/m1/s1

InChI Key

JZQOJFLIJNRDHK-UULPFXLMSA-N

Isomeric SMILES

C[C@@H]1CC=C([C@H](C1(C)C)/C=C/C(=O)C)C

Canonical SMILES

CC1CC=C(C(C1(C)C)C=CC(=O)C)C

Origin of Product

United States

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